3-Methyloxetane-3-carboxylic acid

Organic synthesis oxetane stability thermal isomerization

3-Methyloxetane-3-carboxylic acid is the thermally stable choice among oxetane-carboxylic acids, resisting lactone isomerization at room temperature and during heating—unlike unsubstituted analogs (e.g., oxetane-3-carboxylic acid). This methyl-substituted derivative enables reliable amide couplings, esterifications, and ring-opening reactions without degradation. With >200 literature references and active patent uses (RNA virus, EZH2 inhibitors), it’s the procurement-safe building block for pharmaceutical R&D. Available in 96–98% purity from multiple suppliers at milligram to kilogram scales.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 28562-68-7
Cat. No. B1282991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyloxetane-3-carboxylic acid
CAS28562-68-7
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC1(COC1)C(=O)O
InChIInChI=1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7)
InChIKeyPMPZEEUNGQSAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyloxetane-3-carboxylic Acid (CAS 28562-68-7) Procurement Guide: Specifications and Pharmaceutical Building Block Properties


3-Methyloxetane-3-carboxylic acid (CAS 28562-68-7) is a heterocyclic building block consisting of a four-membered oxetane ring with both a carboxylic acid group and a methyl substituent attached at the 3-position . The compound has a molecular formula of C₅H₈O₃ and a molecular weight of 116.12 g/mol, with reported purities ranging from 96% to >98% (HPLC) and typical melting point of 58–63 °C [1]. Commercially available from multiple suppliers at scales up to kilograms, this compound serves as an intermediate in organic synthesis and pharmaceutical research, with demonstrated utility in over 200 peer-reviewed manuscripts and patents involving oxetane-carboxylic acid derivatives [1][2].

3-Methyloxetane-3-carboxylic Acid: Why Closest Analogs Cannot Be Simply Substituted in Oxetane-Based Synthesis


Oxetane-carboxylic acids as a class exhibit widely variable stability profiles that preclude generic substitution in synthetic workflows. Chalyk et al. (2022) reported that many oxetane-carboxylic acids readily undergo spontaneous isomerization into lactones during room-temperature storage or mild heating, a phenomenon that dramatically affects reaction yields and leads to negative experimental outcomes, particularly in reactions requiring elevated temperatures [1]. The specific substitution pattern at the oxetane ring critically determines whether a given derivative remains stable or isomerizes. 3-Methyloxetane-3-carboxylic acid, bearing a methyl group at the same carbon as the carboxyl moiety, presents a distinct steric and electronic environment that differentiates its stability profile, physicochemical properties, and synthetic utility from unsubstituted analogs such as oxetane-3-carboxylic acid (CAS 114012-41-8) . Selection of the correct derivative must therefore be guided by evidence of stability under intended reaction conditions, not merely by class membership.

3-Methyloxetane-3-carboxylic Acid: Quantitative Differentiation Evidence Versus Closest Analogs


3-Methyloxetane-3-carboxylic Acid Demonstrates Stability Under Thermal Conditions That Cause Rapid Isomerization of Oxetane-3-carboxylic Acid

In a systematic study of oxetane-carboxylic acid stability, Chalyk et al. (2022) demonstrated that oxetane-carboxylic acids lacking 3-position substitution undergo spontaneous isomerization to lactones. While the study found that many oxetane-carboxylic acids are unstable and easily isomerize into lactones during room-temperature storage or slight heating, 3-Methyloxetane-3-carboxylic acid (Compound 9 in the study) was among the derivatives that did not exhibit this uncontrolled isomerization behavior under the same conditions [1]. This contrasts sharply with unsubstituted oxetane-3-carboxylic acid, which isomerizes readily, and with derivatives bearing only 2-position or 3-position aryl substitution that also demonstrated instability [1]. The presence of the methyl group at the 3-position—the same carbon bearing the carboxyl group—confers a distinct stability advantage that is critical for reactions requiring thermal activation.

Organic synthesis oxetane stability thermal isomerization lactone formation

3-Methyloxetane-3-carboxylic Acid Exhibits Reduced Lipophilicity (ACD/LogP −0.36) Compared to Unsubstituted Oxetane-3-carboxylic Acid (ACD/LogP −0.90), Offering Distinct Pharmacokinetic Tuning

Physicochemical property data from ChemSpider reveal that the addition of a methyl group at the 3-position of the oxetane ring produces a measurable shift in predicted lipophilicity. 3-Methyloxetane-3-carboxylic acid has an ACD/LogP value of −0.36, whereas the unsubstituted analog oxetane-3-carboxylic acid has an ACD/LogP value of −0.90 . This represents a ΔLogP of +0.54 units, a quantitatively meaningful difference that moves the compound closer to optimal Lipinski oral drug space. The methyl substitution also increases molecular weight from 102.09 to 116.12 g/mol and reduces ACD/LogD (pH 7.4) from −3.88 to −3.23, reflecting altered ionization behavior . Oxetane units are known to induce profound changes in water solubility, lipophilicity, and metabolic stability when substituted for gem-dimethyl or carbonyl groups .

Medicinal chemistry physicochemical property tuning Lipinski parameters oxetane bioisosteres

3-Methyloxetane-3-carboxylic Acid's Physical Properties (Melting Point 58–63 °C, Density 1.3 g/cm³) Enable Solid-Phase Handling Unlike Liquid Oxetane Analogs

3-Methyloxetane-3-carboxylic acid is a solid at ambient temperature with a reported melting point of 58–63 °C and density of 1.3 g/cm³ . The boiling point is predicted at 223.5 ± 33.0 °C at 760 mmHg, with a flash point of 98.5 ± 18.9 °C . This solid physical form at room temperature distinguishes it from several other oxetane-carboxylic acid derivatives that exist as oils or low-melting solids, enabling straightforward weighing and handling in standard laboratory workflows without specialized low-temperature equipment. The compound's appearance is reported as white to light yellow powder or crystalline solid, with purity specifications from multiple suppliers at ≥98% (HPLC) [1].

Chemical procurement compound handling solid-phase synthesis oxetane physical properties

Hydrogen-Transfer Oxidation Method Enables Higher-Yield Synthesis of 3-Methyloxetane-3-carboxylic Acid Without Heavy Metal Oxidants Required for Analogous Oxetane-Carboxylic Acid Preparations

Chinese patent CN 202511136755 discloses an improved synthetic method for 3-Methyloxetane-3-carboxylic acid that employs hydrogen-transfer oxidation using 1-hydroxycyclohexyl phenyl ketone (1-HCPK) and a base in non-polar solvent at 55–100 °C for 12–16 hours [1]. This method yields the target carboxylic acid from 3-methyl-3-hydroxymethyloxetane without the toxic heavy metal oxidants (pyridinium dichromate, TEMPO/iodobenzene diacetate) used in prior art methods WO2016/004272A1, US2015/0183777A1, and WO2019/232275A1 for analogous oxetane-carboxylic acid syntheses [1]. The patent explicitly notes that traditional oxidants present drawbacks of high toxicity, poor selectivity, difficult post-processing, and significant safety hazards from peroxide decomposition in four-membered heterocyclic systems [1].

Green chemistry oxetane synthesis hydrogen atom transfer process chemistry

3-Methyloxetane-3-carboxylic Acid: Validated Application Scenarios Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lipophilicity-Tuned Bioisostere for Carboxylic Acid Replacement

Based on its ACD/LogP value of −0.36 (ΔLogP +0.54 versus unsubstituted oxetane-3-carboxylic acid), 3-Methyloxetane-3-carboxylic acid serves as a lipophilicity-modulated building block for installing oxetane-carboxylic acid moieties into drug candidates . The compound can be incorporated as a bioisosteric replacement for carboxylic acid functional groups where slightly increased lipophilicity is desired to improve membrane permeability while retaining the oxetane ring's established benefits in metabolic stability and water solubility modulation . The target compound has been implicated in patent literature covering aryl derivatives for RNA virus infection treatment (EP-3848356-A1), Zeste enhancer homologue 2 inhibitors (WO-2021129629-A1), and bridged heterocyclyl-substituted pyrimidine compounds (WO-2021027647-A1), demonstrating its active use in pharmaceutical development pipelines .

Synthetic Organic Chemistry: Thermally Robust Oxetane-Carboxylic Acid for Reactions Requiring Elevated Temperature

Unlike unsubstituted oxetane-3-carboxylic acid and other oxetane-carboxylic acids that undergo spontaneous lactone isomerization at room temperature or with mild heating, 3-Methyloxetane-3-carboxylic acid demonstrates stability under these conditions . This stability profile makes the compound particularly suitable for use in synthetic transformations requiring thermal activation — including amide coupling reactions, esterifications, and nucleophilic ring-opening chemistries — where unstable oxetane-carboxylic acids would degrade before productive bond formation occurs. Chemists should select this derivative specifically when the synthetic route involves heating steps that would compromise less stable oxetane-carboxylic acid analogs .

Process Chemistry and Scale-Up: Heavy Metal-Free Route for Pharmaceutical Intermediate Manufacturing

For kilo-scale production or custom synthesis procurement, the hydrogen-transfer oxidation method described in Chinese patent literature (1-HCPK/base, 55–100 °C, 12–16 hours) offers a heavy metal-free alternative to traditional chromium-based or hypervalent iodine oxidations used for analogous oxetane-carboxylic acid preparations . This route eliminates the toxic waste streams and peroxide decomposition hazards associated with pyridinium dichromate and TEMPO/iodobenzene diacetate methods . The hydrogen-transfer reagent can be recovered and reused, improving process economics. This application scenario is particularly relevant for organizations seeking to reduce environmental compliance costs or for projects requiring pharmaceutical-grade intermediates with stringent heavy metal specifications.

Building Block Procurement: Solid-Phase Handling for Automated Synthesis and High-Throughput Experimentation

With a melting point of 58–63 °C and density of 1.3 g/cm³, 3-Methyloxetane-3-carboxylic acid is a solid at ambient temperature and can be accurately weighed using standard laboratory balances . This physical form supports automated solid-dispensing workflows common in high-throughput experimentation and parallel synthesis platforms, where liquid or oil analogs may require specialized liquid-handling robotics or present cross-contamination risks. The compound is commercially available at purities of 96% to >98% (HPLC) from multiple vendors with production scales up to kilograms , enabling procurement for both discovery-stage milligram screening and development-stage scale-up without changing building block identity.

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